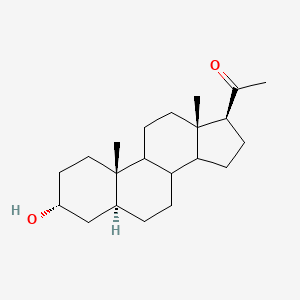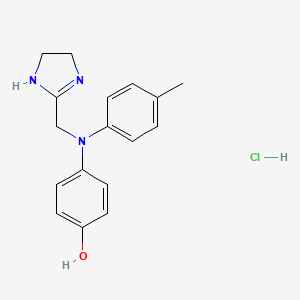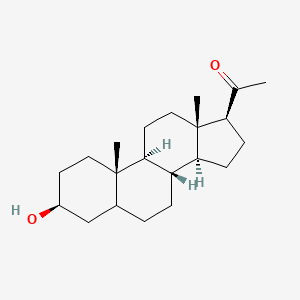
Buccastem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buccastem, also known as prochlorperazine, is a phenothiazine derivative used primarily as an antiemetic and antipsychotic medication. It is commonly prescribed to treat nausea, vomiting, dizziness, and schizophrenia. This compound works by blocking dopamine receptors in the brain, which helps to alleviate symptoms associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prochlorperazine involves the reaction of 2-chlorophenothiazine with 1-methyl-4-piperazinepropyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of prochlorperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Prochlorperazine undergoes several types of chemical reactions, including:
Oxidation: Prochlorperazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert prochlorperazine to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
Prochlorperazine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.
Medicine: Extensively studied for its antiemetic and antipsychotic properties. It is used in clinical trials to evaluate its efficacy in treating various conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Prochlorperazine exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in regulating mood, behavior, and nausea. By inhibiting dopamine receptors, prochlorperazine helps to alleviate symptoms of nausea, vomiting, and psychosis. Additionally, it has some affinity for histamine and cholinergic receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Prochlorperazine is often compared with other phenothiazine derivatives, such as chlorpromazine and fluphenazine. While all these compounds share a similar chemical structure and mechanism of action, prochlorperazine is unique in its higher potency and efficacy in treating nausea and vomiting. Other similar compounds include:
Chlorpromazine: Used primarily as an antipsychotic.
Fluphenazine: Known for its long-acting injectable formulations.
Promethazine: Commonly used as an antihistamine and antiemetic.
Prochlorperazine’s unique combination of antiemetic and antipsychotic properties makes it a valuable medication in both clinical and research settings.
Properties
CAS No. |
88021-18-5 |
|---|---|
Molecular Formula |
C24H28ClN3O4S |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZYSCHNVPUOSLNC-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10754401.png)



![1-((3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B10754433.png)



![3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B10754485.png)

![2-[[3-[[[cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-(1-hydroxyethyl)-5-(hydroxymethyl)-N-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-1,2-oxazolidine-3-carboxamide](/img/structure/B10754500.png)
![1-[3-[4-[2-[2-[2,6-Dimethoxy-4-[3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754507.png)
![13,22-Dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754511.png)
